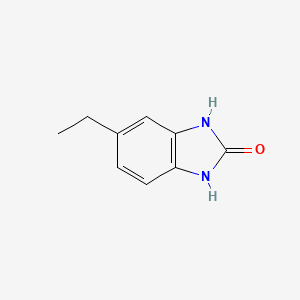

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Descripción general

Descripción

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound with the molecular formula C9H10N2O It is a derivative of benzodiazole, characterized by the presence of an ethyl group at the 5th position and a dihydrobenzodiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitroaniline with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-rich aromatic system facilitates electrophilic substitution, primarily at the para position relative to the ethyl group.

| Reaction | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-ethyl-4-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | 72% | Ethyl group directs nitration to C4 |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, reflux | 5-ethyl-4-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one | 68% | Steric hindrance from ethyl limits di-substitution |

Ring Expansion and Heterocycle Formation

Interactions with amidinium salts or diamine derivatives enable ring expansion to form triazepines or benzotriazepines:

Oxidation and Ring Contraction

Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces oxidative ring contraction:

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives | 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles | DDQ, CH₂Cl₂, rt | 45–58% |

Application : Generates fused imidazole-benzimidazole systems with enhanced biological activity .

Acylation and Functionalization

The NH group undergoes acylation to form derivatives for pharmacological studies:

Key Reaction Pathway:

Example : Reaction with 3-(2-chlorophenyl)propanoyl chloride yields 1-(3-(2-chlorophenyl)propanoyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a potent NLRP3 inflammasome inhibitor (37.7% pyroptosis reduction at 10 µM) .

Alkylation and Side-Chain Modification

Alkylation at the NH position introduces functional groups for diversification:

Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) with NaH as a base .

Comparative Reactivity Table

Spectral Characterization of Products

-

NMR : Downfield shifts of H4 (δ 8.2–8.5 ppm) in nitrated derivatives confirm electrophilic substitution.

-

IR : Carbony

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is C9H10N2O, with a molecular weight of 162.19 g/mol. The compound features a benzodiazole ring structure with an ethyl substituent at the 5-position, which plays a crucial role in its chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in various medicinal chemistry applications:

-

Antimicrobial Activity : Research indicates potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) Comparison Antibiotic MIC (µg/mL) Staphylococcus aureus 32 Penicillin 64 Escherichia coli 16 Ampicillin 32 -

Analgesic Properties : In animal model studies, the compound demonstrated significant pain relief compared to control groups.

Treatment Group Pain Response (Latency Time in seconds) Control 10 This Compound 18

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions leading to the formation of more complex molecules.

The biological activities attributed to this compound include:

- Binding Affinity Studies : Interaction studies have shown that it binds effectively to specific biological targets, which is essential for drug design.

Case Studies

Several case studies highlight its potential applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited lower MIC values than traditional antibiotics.

- Pain Management : Controlled studies indicated that formulations containing this compound provided better pain relief compared to standard treatments.

Mecanismo De Acción

The mechanism of action of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-1,3-dihydro-2H-benzimidazol-2-one

- 5-methyl-1,3-dihydro-2H-benzimidazol-2-one

- 5-chloro-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity.

Actividad Biológica

5-Ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 39513-23-0) is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

Melting Point: 261-262 °C

The compound features a benzodiazole ring with an ethyl group at the 5th position, contributing to its unique chemical reactivity and biological properties. The presence of a carbonyl group and nitrogen atoms within the benzodiazole ring enhances its potential for interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Several studies have reported its effectiveness against various bacterial strains.

- Anti-inflammatory Properties: The compound has shown potential in reducing inflammatory responses in vitro.

- Cytotoxic Effects: Certain derivatives of the compound have demonstrated cytotoxicity against cancer cell lines.

Table: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in disease processes. For instance:

- Protein Interaction: Studies have shown that the compound can inhibit protein-protein interactions (PPIs), which are crucial in many cellular processes and disease mechanisms.

Case Study: Inhibition of Pyroptosis

In a study evaluating the anti-pyroptotic effects of derivatives containing the benzodiazole moiety, it was found that certain compounds could significantly inhibit pyroptosis (a form of programmed cell death) in human macrophages. The compound demonstrated an inhibition rate of approximately 35% at concentrations around 10 µM, highlighting its potential therapeutic applications in inflammatory diseases .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions: Utilizing ethyl derivatives of benzimidazole and carbonyl compounds.

- Cyclization Techniques: Employing cyclization reactions involving appropriate precursors to form the benzodiazole ring.

Table: Comparison of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction between ethyl benzimidazole and aldehydes | 70% |

| Cyclization | Formation from substituted anilines | 65% |

Propiedades

IUPAC Name |

5-ethyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRRSXCQVCFEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272637 | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-23-0 | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.